1,2,3-Triphenylbenzene
Overview
Description
1,2,3-Triphenylbenzene is an organic compound characterized by a benzene ring substituted with three phenyl groups at the 1, 2, and 3 positions. This compound is known for its unique structural properties and its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Triphenylbenzene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 1,2,3-triphenylcyclohexane . This method typically requires a catalyst such as palladium on carbon and hydrogen gas under controlled conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and efficiency. Industrial processes may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
1,2,3-Triphenylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of benzoic acid derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. For instance, nitration using nitric acid and sulfuric acid can introduce nitro groups into the phenyl rings .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Hydrogenated triphenylbenzene.
Substitution: Nitro-substituted triphenylbenzene.
Scientific Research Applications
1,2,3-Triphenylbenzene has several applications in scientific research:
Chemistry: It is used as a model compound to study conjugation effects and steric hindrance in aromatic systems . Its unique structure makes it valuable for understanding the electronic interactions between phenyl groups.
Biology and Medicine: While specific biological applications are limited, derivatives of this compound are explored for their potential in drug development and as molecular probes.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and organic semiconductors. Its photophysical properties make it suitable for applications in optoelectronics and photonics .
Mechanism of Action
1,2,3-Triphenylbenzene can be compared with other triphenylbenzene isomers, such as 1,3,5-Triphenylbenzene and 1,2,4-Triphenylbenzene:
1,3,5-Triphenylbenzene: Known for its photoluminescent properties and used in the development of chemo-sensors and organic light-emitting materials.
1,2,4-Triphenylbenzene: Studied for its electronic properties and used in the synthesis of advanced organic materials.
Uniqueness: this compound is unique due to its non-planar structure, which results in distinct electronic and steric properties compared to its isomers . This non-planarity affects its reactivity and makes it a valuable compound for studying conjugation effects in aromatic systems.
Comparison with Similar Compounds
- 1,3,5-Triphenylbenzene
- 1,2,4-Triphenylbenzene
- Triferrocenyl-substituted triphenylbenzene
Properties
IUPAC Name |
1,2,3-triphenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18/c1-4-11-19(12-5-1)22-17-10-18-23(20-13-6-2-7-14-20)24(22)21-15-8-3-9-16-21/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBDXRNMDNRJJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186393 | |
Record name | ar'-Phenylterphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32718-86-8, 1165-14-6 | |
Record name | ar'-Phenylterphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032718868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Terphenyl, 2'-phenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167324 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ar'-Phenylterphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ar'-phenylterphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.508 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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